ETAFEDRINE

Descripción

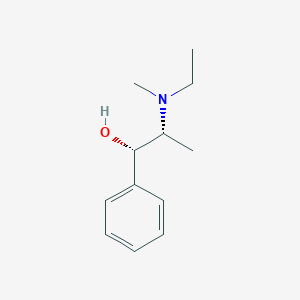

Structure

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. |

|---|---|

Número CAS |

7681-79-0 |

Fórmula molecular |

C12H19NO |

Peso molecular |

193.28 g/mol |

Nombre IUPAC |

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |

Clave InChI |

IRVLBORJKFZWMI-ZYHUDNBSSA-N |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O |

SMILES isomérico |

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |

SMILES canónico |

CCN(C)C(C)C(C1=CC=CC=C1)O |

Apariencia |

Solid powder |

melting_point |

108-110 |

Otros números CAS |

7681-79-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

5591-29-7 (hydrochloride) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

Origen del producto |

United States |

Métodos De Preparación

ETAFEDRINE can be synthesized by alkylating ephedrine with ethyl iodide. The hydrochloride salt is then prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether . This method is advantageous due to its simplicity and the availability of raw materials.

Análisis De Reacciones Químicas

ETAFEDRINE undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

ETAFEDRINE has been used in various scientific research applications:

Chemistry: It serves as a model compound for studying sympathomimetic agents and their interactions with adrenergic receptors.

Biology: It is used to investigate the physiological effects of β2-adrenergic receptor agonists.

Medicine: It has been studied for its potential use in treating respiratory conditions such as asthma and bronchitis.

Industry: It has applications in the pharmaceutical industry for the development of bronchodilator medications.

Mecanismo De Acción

ETAFEDRINE acts as a selective β2-adrenergic receptor agonist. Unlike ephedrine, it does not induce the release of epinephrine or norepinephrine. Instead, it directly stimulates β2-adrenergic receptors, leading to bronchodilation and relief from asthma symptoms .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Etafedrine belongs to the β-adrenergic agonist class. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison

Key Findings from Comparative Studies

Receptor Selectivity :

- This compound’s β₂ selectivity (IC₅₀ = 0.3 µM in guinea pig trachea) surpasses ephedrine but is weaker than salbutamol . Isoetarine, while β₂-selective, has a shorter duration of action due to rapid metabolism .

Mechanism of Action: Unlike ephedrine (which indirectly stimulates receptors via norepinephrine release), this compound directly activates β₂ receptors without affecting catecholamine stores .

Regulatory Status :

- This compound is classified as a controlled substance in anti-doping regulations (WADA) due to its stimulant properties, whereas salbutamol is permitted with restrictions .

Research and Clinical Implications

- Advantages of this compound : Its β₂ selectivity and lack of catecholamine release make it suitable for patients with comorbid cardiovascular conditions .

- Limitations : Less potent than modern β₂ agonists like salbutamol; requires frequent dosing .

- Future Directions : Structural analogs of this compound are being explored to enhance β₂ affinity and metabolic stability .

Q & A

Q. How can researchers design experimental protocols to investigate Etafedrine's pharmacological mechanisms in preclinical models?

- Methodological Answer : Begin by defining clear objectives aligned with the compound’s known adrenergic properties (e.g., α/β-adrenoceptor agonism). Use a factorial design to isolate variables such as dosage, administration route, and interaction with co-administered substances. For in vitro studies, establish dose-response curves using standardized cell lines (e.g., HEK-293 cells expressing adrenergic receptors) and validate results via competitive binding assays . Include controls for receptor specificity (e.g., antagonists like propranolol) and replicate experiments to address biological variability.

Q. What literature review strategies ensure comprehensive coverage of this compound’s historical and current research contexts?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) with Boolean search terms combining "this compound" AND ("pharmacokinetics," "adrenergic receptors," "doping regulations"). Prioritize primary sources from PubMed, Embase, and Web of Science, excluding non-peer-reviewed platforms (e.g., BenchChem). Track citation networks to identify seminal studies and contradictions, such as discrepancies in reported half-life values or receptor affinity . Document search protocols in a PRISMA flowchart for transparency.

Q. How should ethical guidelines be applied when conducting human studies on this compound’s cardiovascular effects?

- Methodological Answer : Adhere to protocols for informed consent, emphasizing risks of tachycardia or hypertension. Design double-blind, placebo-controlled trials with exclusion criteria for pre-existing cardiovascular conditions. Use continuous monitoring (e.g., ECG, blood pressure) and predefine stopping rules for adverse events. Reference the ICH E6(R2) guidelines for clinical trial safety reporting and ensure data anonymization in publications .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across heterogeneous studies?

- Methodological Answer : Perform a meta-analysis using tools like RevMan to quantify variability in parameters such as bioavailability or metabolic clearance. Stratify studies by methodology (e.g., in vivo vs. ex vivo models) and assess bias via funnel plots. Conduct sensitivity analyses to identify confounding factors (e.g., interspecies differences, assay sensitivity). For unresolved discrepancies, propose new experiments using isotopic labeling (e.g., ¹⁴C-Etafedrine) to trace metabolic pathways .

Q. What integrative approaches validate this compound’s off-target effects in multi-omics datasets?

- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from this compound-treated models to identify dysregulated pathways (e.g., cAMP signaling). Use bioinformatics tools (e.g., STRING, KEGG) for network analysis and cross-validate findings with functional assays (e.g., cAMP ELISA). Apply machine learning models to predict novel interactions, prioritizing targets with high centrality scores in protein-protein interaction networks .

Q. How can researchers address methodological limitations in detecting this compound in biological matrices for anti-doping studies?

- Methodological Answer : Optimize LC-MS/MS protocols using deuterated internal standards to improve sensitivity and specificity. Validate methods via spike-recovery experiments in relevant matrices (e.g., urine, plasma). Compare detection limits across ionization techniques (e.g., ESI vs. APCI) and collaborate with anti-doping agencies to align with WADA’s International Standard for Laboratories (ISL) .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Document synthetic procedures in detail (e.g., reaction temperatures, purification methods) using platforms like Chemotion ELN. Share raw NMR and HPLC data in public repositories (e.g., Zenodo) with metadata compliant with FAIR principles. Validate purity via orthogonal methods (e.g., elemental analysis, HRMS) and include batch-to-batch variability assessments .

Q. What computational tools predict this compound’s interactions with polymorphic cytochrome P450 enzymes?

- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model this compound’s binding to CYP2D6 isoforms. Cross-reference with pharmacogenomic databases (e.g., PharmGKB) to identify clinically relevant SNPs. Validate predictions via in vitro metabolism assays using human liver microsomes genotyped for CYP2D6 variants .

Q. How can researchers integrate historical data on this compound into modern regulatory or policy frameworks?

- Methodological Answer : Conduct a policy gap analysis comparing historical clinical trial data with current FDA/EMA guidelines. Use Delphi methods to gather expert consensus on safety thresholds. Propose updates to doping regulations by synthesizing evidence on this compound’s performance-enhancing effects and abuse potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.